molecular formula C8H11ClN2O3 B12313520 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride

2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride

Katalognummer: B12313520
Molekulargewicht: 218.64 g/mol
InChI-Schlüssel: ORMPCEOBJKSMHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride is a chiral β-hydroxy-α-amino acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride can be achieved using recombinant d-threonine aldolase enzymes. These enzymes catalyze the aldol addition of glycine and pyridine 4-carboxaldehyde to form the β-hydroxy-α-amino acid. The reaction conditions are optimized to ensure high yield and purity, with the product crystallizing directly from the reaction mixture .

Industrial Production Methods

Efficient recombinant E. coli fermentation processes have been developed for producing the necessary enzymes. The stability of these enzymes is significantly improved by the addition of divalent cations. This method is environmentally friendly and allows for the large-scale production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors related to its structural features .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its ability to form stable crystals directly from the reaction mixture also sets it apart from similar compounds .

Eigenschaften

Molekularformel

C8H11ClN2O3

Molekulargewicht

218.64 g/mol

IUPAC-Name

2-amino-3-hydroxy-3-pyridin-4-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C8H10N2O3.ClH/c9-6(8(12)13)7(11)5-1-3-10-4-2-5;/h1-4,6-7,11H,9H2,(H,12,13);1H

InChI-Schlüssel

ORMPCEOBJKSMHY-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C(C(C(=O)O)N)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.